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Compound of Interest

Compound Name: 2-Iodo-4,5-dimethylbenzaldehyde

CAS No.: 1094026-85-3

Cat. No.: B3059430

Get Quote

Executive Summary & Molecule Profile
2-Iodo-4,5-dimethylbenzaldehyde is a bifunctional "linchpin" scaffold designed for the

divergent synthesis of fused nitrogen- and oxygen-containing heterocycles. Unlike simple

benzaldehydes, this molecule possesses two distinct reactive handles in an ortho relationship:

Electrophilic Formyl Group (-CHO): susceptible to condensation with amines, amidines, and

carbon nucleophiles.

Labile Aryl Iodide (Ar-I): A high-reactivity site for transition metal-catalyzed cross-coupling

(Suzuki, Heck, Sonogashira) and oxidative addition.

The presence of the 4,5-dimethyl motif provides two strategic advantages in drug discovery: it

increases the lipophilicity (LogP) of the final scaffold—improving membrane permeability—and

blocks metabolic oxidation at the typically vulnerable para and meta positions.
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Property Specification Critical Handling Note

CAS Number 1094026-85-3
Verify batch identity via 1H

NMR (distinct methyl singlets).

Appearance Pale yellow to off-white solid
Darkening indicates iodine

liberation (decomposition).

Melting Point 83–87 °C
Sharp melting point indicates

high purity (>97%).

Solubility DCM, THF, Toluene, DMF
Insoluble in water; poor

solubility in hexanes.

Stability Light & Air Sensitive
Store at 2–8°C under Argon.

Protect from UV light.

Strategic Synthesis Map
The following diagram illustrates the divergent pathways accessible from this single precursor.
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Figure 1: Divergent synthetic pathways utilizing the ortho-haloaldehyde core.

Protocol A: Modular Assembly of Isoquinolines
Target Class: 6,7-Dimethylisoquinolines Mechanism: Tandem Imine Condensation /

Sonogashira Coupling / Cyclization.

This protocol utilizes a Three-Component Reaction (3-CR). The 4,5-dimethyl substitution

pattern renders the aromatic ring electron-rich, facilitating the oxidative addition of Palladium

into the C-I bond, often allowing for milder conditions than unsubstituted analogs.

Reagents & Stoichiometry[1][2]
Precursor: 2-Iodo-4,5-dimethylbenzaldehyde (1.0 equiv, 1.0 mmol)

Amine:tert-Butylamine (1.2 equiv) — Acts as the nitrogen source.

Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

Catalyst: Pd(PPh₃)₄ (5 mol%)

Co-Catalyst: CuI (10 mol%)

Base: Et₃N (3.0 equiv)

Solvent: DMF (anhydrous, degassed)

Step-by-Step Methodology
Imine Formation (Pre-activation):

Charge a dried Schlenk tube with 2-iodo-4,5-dimethylbenzaldehyde (260 mg, 1.0 mmol)

and anhydrous MgSO₄ (200 mg).

Add tert-butylamine (1.2 mmol) and 2 mL of dry toluene.

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde

spot).
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Technical Insight: The electron-donating methyl groups may slightly retard imine formation

compared to electron-deficient aldehydes. Ensure completion before proceeding. Filter off

MgSO₄ and concentrate if switching solvents, or proceed in one pot if using DMF.

Catalytic Assembly:

Dissolve the crude imine in DMF (5 mL).

Add Et₃N (3.0 mmol), Pd(PPh₃)₄ (58 mg), and CuI (19 mg) under an Argon stream.

Add the terminal alkyne (1.5 mmol) dropwise.

Cyclization:

Heat the sealed tube to 100 °C for 6–12 hours.

Observation: The reaction mixture will darken from yellow to deep brown/black.

Quench: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to remove

Cu) and brine.

Purification:

Dry organic layer over Na₂SO₄. Concentrate.

Purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway[3]
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Figure 2: Mechanistic flow of the Pd/Cu-catalyzed isoquinoline synthesis.

Protocol B: Copper-Catalyzed Quinazoline
Synthesis
Target Class: 6,7-Dimethylquinazolines Application: Kinase inhibitor scaffolds (e.g., EGFR

inhibitors).
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This protocol avoids expensive Palladium, utilizing a Copper(I) catalyst to promote the coupling

between the aryl iodide and an amidine hydrochloride.

Reagents
Precursor: 2-Iodo-4,5-dimethylbenzaldehyde (1.0 mmol)

Nucleophile: Benzamidine hydrochloride (1.2 mmol) (or Guanidine HCl for 2-

aminoquinazolines)

Catalyst: CuI (10 mol%)

Ligand: L-Proline (20 mol%)

Base: Cs₂CO₃ (2.5 equiv)

Solvent: DMSO or DMF

Protocol
Setup: In a glovebox or under Argon, combine the aldehyde, amidine HCl, CuI, L-Proline,

and Cs₂CO₃ in a pressure vial.

Solvation: Add dry DMSO (concentration 0.2 M).

Reaction: Seal and heat to 80–90 °C for 18 hours.

Critical Parameter: Cs₂CO₃ is essential. Weaker bases (K₂CO₃) often result in incomplete

conversion due to the steric bulk of the ortho-iodo and methyl groups.

Workup: Dilute with water. If the product precipitates, filter and wash with water/ether. If not,

extract with EtOAc.
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Issue Probable Cause Corrective Action

Low Yield (Protocol A) Incomplete Imine Formation

The 4,5-dimethyl groups

increase electron density,

making the carbonyl less

electrophilic. Add 4Å Molecular

Sieves or Ti(OEt)₄ to drive

dehydration.

Pd Black Precipitation Catalyst Decomposition

Ensure rigorous degassing of

DMF. Oxygen kills the active

Pd(0) species.

Starting Material Recovery Steric Hindrance

The ortho-iodo group is bulky.

Increase catalyst loading to 10

mol% or switch to a more

active ligand like XPhos.

Dehalogenation Side Reaction

If 3,4-dimethylbenzaldehyde is

observed, lower the reaction

temperature and reduce the

amount of reducing agents (if

used).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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